molecular formula C21H20N6O B5563297 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide

Cat. No. B5563297
M. Wt: 372.4 g/mol
InChI Key: FAMVRCPPXFNRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, typically starting from basic naphthyl or pyrazole derivatives. For example, the synthesis of various heterocyclic compounds, including those with naphthyl moieties, involves reactions like the Knoevenagel condensation, cyclization, and subsequent modifications to introduce different functional groups (Hussein et al., 2009). These processes highlight the complexity and the versatility of synthetic strategies in accessing compounds with intricate structures.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide is determined using techniques like NMR, IR, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of chemical bonds, crucial for understanding the compound's reactivity and properties. For instance, the crystal structure of certain naphthyl-derived compounds offers insights into their stereochemistry and conformation (Nesterov et al., 2007).

Chemical Reactions and Properties

Naphthyl and pyrazole derivatives participate in various chemical reactions, leading to a wide range of products with different chemical and biological activities. These reactions include condensations, cyclizations, and modifications of functional groups, demonstrating the reactivity and versatility of these compounds (Egawa et al., 1984). Such studies are essential for the development of new compounds with desired properties.

Physical Properties Analysis

The physical properties of compounds, including solubility, melting points, and crystalline structure, are crucial for their practical application. These properties can be tailored during the synthesis process by introducing specific functional groups or by modifying the compound's structure. Understanding these properties is essential for the formulation and delivery of pharmaceuticals (Procopiou et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazole and imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards would depend on the specific compound and its usage. For instance, pyrazole has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 .

Future Directions

The future directions would depend on the specific application of the compound. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15-10-13-27(26-15)20-9-8-19(24-25-20)22-11-12-23-21(28)18-7-6-16-4-2-3-5-17(16)14-18/h2-10,13-14H,11-12H2,1H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMVRCPPXFNRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.